molecular formula C9H4BrF3O B2488598 4-Bromo-2-(trifluoromethoxy)phenylacetylene CAS No. 1824630-55-8

4-Bromo-2-(trifluoromethoxy)phenylacetylene

Cat. No.: B2488598
CAS No.: 1824630-55-8
M. Wt: 265.029
InChI Key: CXEQOKLPHZGESS-UHFFFAOYSA-N
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Description

4-Bromo-2-(trifluoromethoxy)phenylacetylene is an organic compound with the molecular formula C9H4BrF3O It is a derivative of phenylacetylene, where the phenyl ring is substituted with a bromine atom at the 4-position and a trifluoromethoxy group at the 2-position

Scientific Research Applications

4-Bromo-2-(trifluoromethoxy)phenylacetylene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action for 4-Bromo-2-(trifluoromethoxy)phenylacetylene is not available in the search results .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has the signal word ‘Warning’ and is associated with hazard statements H226, H315, H319, H335. Precautionary statements include P210, P280, P303+P361+P353 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(trifluoromethoxy)phenylacetylene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-(trifluoromethoxy)benzene.

    Sonogashira Coupling Reaction: The key step in the synthesis is the Sonogashira coupling reaction, where 4-bromo-2-(trifluoromethoxy)benzene is reacted with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) and requires a base such as triethylamine or potassium carbonate.

    Reaction Conditions: The reaction is usually performed at elevated temperatures (e.g., 60-80°C) and may require several hours to complete. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(trifluoromethoxy)phenylacetylene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: Reduction of the triple bond can lead to the formation of alkenes or alkanes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Reactions: Products include substituted phenylacetylenes with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include carbonyl compounds such as aldehydes or ketones.

    Reduction Reactions: Products include alkenes or alkanes, depending on the extent of reduction.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(trifluoromethoxy)benzene: Lacks the acetylene group, making it less reactive in certain types of chemical reactions.

    2-Bromo-4-(trifluoromethoxy)phenylacetylene: Similar structure but with different substitution pattern, which can affect its reactivity and applications.

    4-(Trifluoromethoxy)phenylacetylene:

Uniqueness

4-Bromo-2-(trifluoromethoxy)phenylacetylene is unique due to the presence of both the bromine atom and the trifluoromethoxy group, which confer distinct chemical properties. The bromine atom allows for further functionalization through substitution reactions, while the trifluoromethoxy group enhances the compound’s stability and binding affinity in biological systems.

Properties

IUPAC Name

4-bromo-1-ethynyl-2-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF3O/c1-2-6-3-4-7(10)5-8(6)14-9(11,12)13/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEQOKLPHZGESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=C(C=C1)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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